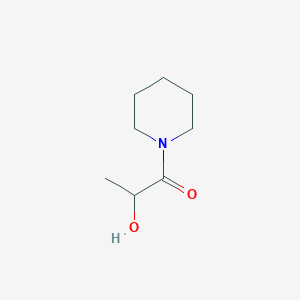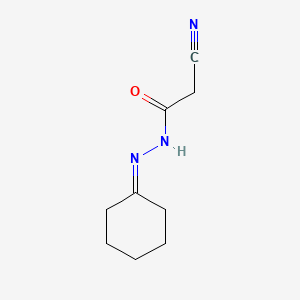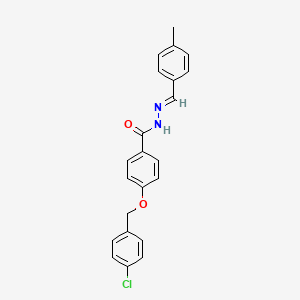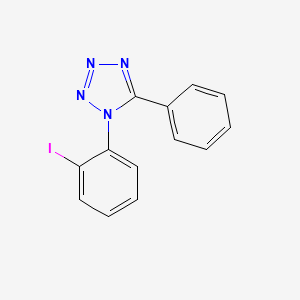![molecular formula C21H24N4O2S B12000425 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Hidrosulfuro de 5-(4-terc-butilfenil)-4-{[(E)-(2,4-dimetoxi-fenil)metilideno]amino}-4H-1,2,4-triazol-3-il es una molécula orgánica compleja que pertenece a la clase de los derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular presenta un anillo de triazol sustituido con un grupo terc-butilfenil y un grupo dimetoxi-fenil-metilidenamino, junto con un grupo hidrosulfuro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Hidrosulfuro de 5-(4-terc-butilfenil)-4-{[(E)-(2,4-dimetoxi-fenil)metilideno]amino}-4H-1,2,4-triazol-3-il normalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y ácidos carboxílicos o ésteres apropiados.
Sustitución con el grupo terc-butilfenil:
Adición del grupo dimetoxi-fenil-metilidenamino: Este paso implica la condensación de 2,4-dimetoxi-benzaldehído con un derivado de amina para formar el enlace imina.
Introducción del grupo hidrosulfuro: El paso final implica la adición de un grupo hidrosulfuro, lo que se puede lograr utilizando reactivos de tiol en condiciones suaves.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, química de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidrosulfuro puede sufrir oxidación para formar disulfuros o sulfoxidos.
Reducción: El enlace imina se puede reducir para formar la amina correspondiente.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes, agentes nitrantes o agentes alquilantes en condiciones apropiadas.
Productos principales
Oxidación: Disulfuros, sulfoxidos o sulfonas.
Reducción: Aminas correspondientes.
Sustitución: Varios derivados aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol son conocidos por sus actividades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto podría investigarse para propiedades similares, lo que podría conducir a nuevos agentes terapéuticos.
Medicina
Las aplicaciones de química medicinal incluyen el desarrollo de nuevos fármacos que se dirigen a enzimas o receptores específicos. La estructura del compuesto sugiere que podría interactuar con los objetivos biológicos de una manera única, ofreciendo un potencial para el descubrimiento de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad y grupos funcionales.
Mecanismo De Acción
El mecanismo por el cual Hidrosulfuro de 5-(4-terc-butilfenil)-4-{[(E)-(2,4-dimetoxi-fenil)metilideno]amino}-4H-1,2,4-triazol-3-il ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, inhibiendo o activando su función. Se sabe que el anillo de triazol se une a iones metálicos, lo que podría formar parte de su mecanismo en la inhibición enzimática.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazol: El compuesto principal, conocido por sus propiedades antifúngicas.
Fluconazol: Un fármaco antifúngico triazol.
Voriconazol: Otro antifúngico triazol con un espectro de actividad más amplio.
Singularidad
La singularidad de Hidrosulfuro de 5-(4-terc-butilfenil)-4-{[(E)-(2,4-dimetoxi-fenil)metilideno]amino}-4H-1,2,4-triazol-3-il radica en su patrón de sustitución específico, que podría conferir actividades biológicas y reactividad química únicas en comparación con otros derivados de triazol
Propiedades
Fórmula molecular |
C21H24N4O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-21(2,3)16-9-6-14(7-10-16)19-23-24-20(28)25(19)22-13-15-8-11-17(26-4)12-18(15)27-5/h6-13H,1-5H3,(H,24,28)/b22-13+ |
Clave InChI |
RKYBAESJLBUUON-LPYMAVHISA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)

![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

